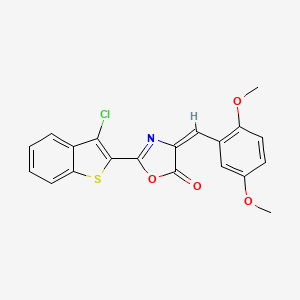![molecular formula C22H23FN2O2 B11500026 8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500026.png)
8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a synthetic compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of isocyanide reagents, which facilitate the formation of the benzodiazepine core through a series of condensation and cyclization reactions . The reaction conditions often include mild temperatures and the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent and reproducible results.
Chemical Reactions Analysis
Types of Reactions
8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Halogenation, alkylation, and other substitution reactions can modify the chemical structure, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of the original compound. These derivatives can exhibit different pharmacological profiles and may be of interest for further research and development.
Scientific Research Applications
8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its interactions with biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic uses.
Medicine: Research into its pharmacological properties may lead to the development of new medications for conditions such as anxiety, insomnia, and epilepsy.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its effects by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Flubromazolam: A triazolo-analogue of flubromazepam, known for its potent sedative and hypnotic effects.
Clonazolam: A triazolo-analog of clonazepam, reported to be highly potent with anxiolytic and muscle-relaxing properties.
Deschloroetizolam: A thienodiazepine derivative with similar pharmacological properties to traditional benzodiazepines.
Uniqueness
8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific chemical structure, which includes ethoxy groups and a fluorophenyl moiety. These structural features may contribute to its distinct pharmacological properties and potential advantages over other benzodiazepines in terms of efficacy, safety, and selectivity.
Properties
Molecular Formula |
C22H23FN2O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C22H23FN2O2/c1-3-26-20-12-15-14-24-22(16-8-5-6-9-17(16)23)18-10-7-11-25(18)19(15)13-21(20)27-4-2/h5-13,22,24H,3-4,14H2,1-2H3 |
InChI Key |
BWCZEGWAXPCNCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=CC=C4F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B11499943.png)
![2,2,2-trifluoroethyl 2-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11499944.png)
![5-ethyl-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499954.png)
![4-(4-chlorophenyl)-7,7-dimethyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11499959.png)

![N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11499975.png)
![1-{1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11499990.png)
![3-[(4-Nitrophenyl)methoxy]pyridine](/img/structure/B11499991.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide](/img/structure/B11499997.png)
![ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11500001.png)
![2-(4-{2-[(4-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11500009.png)

![N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide](/img/structure/B11500017.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one](/img/structure/B11500018.png)
